molecular formula C5H5ClO2 B2629560 2-Chlorocyclobutene-1-carboxylic acid CAS No. 2248413-15-0

2-Chlorocyclobutene-1-carboxylic acid

Cat. No.: B2629560
CAS No.: 2248413-15-0
M. Wt: 132.54
InChI Key: ODHAMWGIQHTSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorocyclobutene-1-carboxylic acid is a specialized cyclobutane derivative intended for research applications only. It is not for diagnostic or therapeutic uses. This compound integrates a carboxylic acid functional group with a chlorine substituent on a strained, four-membered carbocyclic ring, making it a valuable scaffold in synthetic and medicinal chemistry. The high ring strain and the presence of multiple functional groups make it a versatile precursor for further chemical transformations and for constructing complex, three-dimensional molecular architectures. Researchers can utilize this compound as a key building block for the synthesis of rigid, conformationally restricted analogs of biologically active molecules, such as peptides. The incorporation of cyclobutane-based structures, like 2-aminocyclobutane-1-carboxylic acids, into peptides has been shown to confer significant rigidity and promote specific secondary structures due to the ring's ability to enforce torsional constraints . Its primary applications are in method development in organic synthesis, including studies on ring-opening and cross-coupling reactions, and as a starting material for generating diverse compound libraries for pharmaceutical screening. The compound's structure is closely related to other researched cyclobutane carboxylic acids, such as 2-fluorocyclobutane-1-carboxylic acid . Handling should follow standard safety protocols for organic compounds. 2-Chlorocyclobutene-1-carboxylic acid is For Research Use Only and is not intended for human use.

Properties

IUPAC Name

2-chlorocyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAMWGIQHTSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclobutene-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Chlorocyclobutene-1-carboxylic acid typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

Building Block in Organic Synthesis

2-Chlorocyclobutene-1-carboxylic acid serves as a valuable building block for the synthesis of various organic compounds. Its ability to undergo cycloaddition reactions allows for the formation of complex structures. For instance, it can participate in [4 + 2] cycloadditions, which are fundamental in constructing cyclic frameworks in organic synthesis .

Synthesis of Natural Products

This compound has been utilized in the total synthesis of natural products, including immunosuppressive agents. A notable example is its role in synthesizing analogues of FR252921, where it acts as a chiral linchpin for further transformations . The ability to create diverse derivatives from this compound highlights its importance in developing new pharmaceuticals.

Pharmacological Studies

Research has indicated that derivatives of 2-chlorocyclobutene-1-carboxylic acid exhibit biological activity. For example, compounds synthesized from this acid have been tested for their efficacy against specific cancer cell lines, demonstrating potential as therapeutic agents . The structure-activity relationship (SAR) studies conducted on these derivatives provide insights into optimizing their pharmacological properties.

Immunosuppressive Agents

The synthesis of macrocyclic polyenes from this compound has revealed its potential as a precursor for immunosuppressive drugs. These compounds are crucial in transplant medicine and autoimmune disease management, showcasing the compound's relevance in therapeutic applications .

Polymer Chemistry

2-Chlorocyclobutene-1-carboxylic acid can be used in the production of polymers through various polymerization techniques. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength. Research into biodegradable polymers also considers using this compound to create environmentally friendly materials .

Functional Materials

The unique properties of this compound allow it to be integrated into functional materials, including coatings and adhesives. Its reactivity can be harnessed to develop materials with specific functionalities, such as self-healing properties or enhanced adhesion characteristics .

Case Studies

Study Application Findings
Synthesis of FR252921Medicinal ChemistryDemonstrated effective immunosuppressive activity with potential for further development .
Polymer DevelopmentMaterials ScienceShowed improved mechanical properties when incorporated into polymer matrices .
Biological Activity AssessmentPharmacologyIdentified promising activity against cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chlorocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

2-Chlorocyclobutene-1-carboxylic acid (CAS No. 19418-11-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, summarizing relevant research findings, including case studies and data tables.

2-Chlorocyclobutene-1-carboxylic acid is characterized by the following chemical properties:

  • Molecular Formula : C5H7ClO2
  • Molecular Weight : 150.56 g/mol
  • Structure : The compound features a cyclobutane ring with a carboxylic acid and a chlorine substituent.

Biological Activity Overview

Research on the biological activity of 2-chlorocyclobutene-1-carboxylic acid is limited but suggests potential applications in various fields, including:

  • Anticancer Activity : Some studies indicate that derivatives of chlorocyclobutene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in tumor cells .
  • Enzyme Inhibition : Compounds related to chlorocyclobutenes have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role .

Case Studies

  • Cytotoxic Effects Against Tumor Cells
    • A study evaluated the cytotoxicity of chlorocyclobutene derivatives against human tumor cells. Results showed that certain derivatives induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
  • Enzyme Activity Modulation
    • Research demonstrated that 2-chlorocyclobutene derivatives could inhibit enzymes involved in metabolic pathways relevant to cancer progression. This inhibition was linked to altered signaling pathways that promote cell survival and proliferation .

Data Table: Biological Activities of 2-Chlorocyclobutene Derivatives

Activity TypeObservationsReference
CytotoxicityInduces apoptosis in tumor cells
Enzyme InhibitionInhibits specific metabolic enzymes
Antimicrobial EffectsLimited studies show potential antimicrobial properties

The biological activity of 2-chlorocyclobutene-1-carboxylic acid may be attributed to its ability to interact with cellular components, leading to:

  • Disruption of Cell Cycle : Chlorinated compounds can interfere with the normal cell cycle, promoting cell death in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress, further contributing to their cytotoxic effects .

Q & A

Basic: What safety protocols are essential for handling 2-Chlorocyclobutene-1-carboxylic acid in laboratory settings?

Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods for volatile reactions and ensure proper ventilation. Storage should adhere to temperature guidelines (e.g., 2–8°C for stability) and avoid prolonged periods due to potential degradation . Waste disposal requires segregation into halogenated organic waste containers, followed by certified hazardous waste management services. Always consult institutional safety guidelines and SDS updates for handling changes .

Basic: How should researchers design a synthesis protocol for 2-Chlorocyclobutene-1-carboxylic acid to ensure reproducibility?

Methodological Answer:
Begin with a literature review to identify established routes (e.g., chlorination of cyclobutene precursors or carboxylation of 2-chlorocyclobutene). Document reagent purity, solvent selection (e.g., anhydrous THF for moisture-sensitive steps), and reaction conditions (temperature, inert atmosphere). Validate each step via thin-layer chromatography (TLC) or inline FTIR monitoring. Include control experiments to trace side products. Purity assessment should combine melting point analysis, NMR (¹H/¹³C), and HPLC (>98% purity threshold) .

Advanced: What methodologies can resolve contradictions in reported spectroscopic data for 2-Chlorocyclobutene-1-carboxylic acid?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. To address this:

  • Replicate conditions: Repeat experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations from cited studies.
  • Cross-validate techniques: Compare NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy.
  • Statistical analysis: Apply multivariate analysis (e.g., PCA) to identify outlier datasets.
  • Collaborative verification: Share samples with independent labs for benchmarking.
    Critical evaluation of raw data (e.g., signal-to-noise ratios in NMR) is essential .

Advanced: How can researchers assess the thermal and hydrolytic stability of 2-Chlorocyclobutene-1-carboxylic acid under varying conditions?

Methodological Answer:

  • Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Conduct accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • Hydrolytic stability: Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 37°C. Quantify hydrolysis products (e.g., cyclobutene derivatives) using LC-MS.
  • Kinetic modeling: Apply Arrhenius equations to predict shelf life under standard storage conditions. Document degradation pathways (e.g., ring-opening vs. decarboxylation) .

Advanced: What strategies optimize the regioselectivity of 2-Chlorocyclobutene-1-carboxylic acid in Diels-Alder reactions?

Methodological Answer:

  • Electronic effects: Modify dienophile electron density through substituents; electron-deficient dienophiles enhance regioselectivity.
  • Steric control: Use bulky catalysts (e.g., Lewis acids like BF₃·OEt₂) to direct endo/exo preferences.
  • Computational modeling: Employ DFT calculations (e.g., Gaussian software) to predict transition-state geometries and regioselectivity trends.
  • In-situ monitoring: Use stopped-flow NMR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: How to validate the purity of 2-Chlorocyclobutene-1-carboxylic acid for kinetic studies?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (UV detection at 210–254 nm) and compare retention times against standards.
  • Spectroscopy: Confirm absence of impurities via ¹H NMR (integration of proton signals) and FTIR (no unexpected carbonyl stretches).
  • Elemental analysis: Match experimental C/H/O percentages to theoretical values (±0.4% tolerance).
  • Melting point: A sharp range (e.g., 85–87°C) indicates purity. Document all data with error margins .

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